2,3-Dibromo-1,4-dimethoxybenzene
Overview
Description
2,3-Dibromo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8Br2O2. It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 2, 3, 1, and 4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
Bromophenols, a class of compounds to which 2,3-dibromo-1,4-dimethoxybenzene belongs, have been found to exhibit antioxidant activity and inhibit cancer-related angiogenesis .
Mode of Action
It is known that bromophenols can scavenge free radicals . This suggests that this compound may interact with its targets by donating electrons to neutralize free radicals, thereby preventing oxidative damage.
Biochemical Pathways
By scavenging free radicals, this compound could potentially modulate these pathways and their downstream effects, such as cellular damage and disease progression .
Result of Action
Its potential antioxidant activity suggests that it may protect cells from oxidative damage by neutralizing free radicals . This could potentially prevent or mitigate cellular damage and disease progression.
Biochemical Analysis
Biochemical Properties
2,3-Dibromo-1,4-dimethoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with protein tyrosine phosphatase 1B (PTP1B), where it exhibits inhibitory activity . This interaction is crucial as PTP1B is involved in the regulation of insulin signaling and other cellular processes. Additionally, this compound has been shown to interact with antioxidant enzymes, enhancing their activity and providing protection against oxidative stress .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the expression of antioxidant enzymes such as TrxR1 and HO-1 in HaCaT keratinocytes, thereby protecting cells from oxidative damage . Furthermore, this compound induces apoptosis in leukemia K562 cells, highlighting its potential anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits protein tyrosine phosphatase 1B (PTP1B) by binding to its active site, thereby preventing the dephosphorylation of its substrates . This inhibition leads to enhanced insulin signaling and other downstream effects. Additionally, this compound modulates the expression of genes involved in antioxidant defense, contributing to its protective effects against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, toxic effects have been observed, including cellular damage and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments is essential for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of methoxy-substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
2,3-Dibromo-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
- 1,4-Dibromo-2,5-dimethoxybenzene
- 2,3-Dibromo-1,4-dimethylbenzene
- 2,3-Dichloro-1,4-dimethoxybenzene
Comparison: 2,3-Dibromo-1,4-dimethoxybenzene is unique due to the specific positioning of its bromine and methoxy groups, which influence its reactivity and applications.
Properties
IUPAC Name |
2,3-dibromo-1,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYGKMRHYONFBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564931 | |
Record name | 2,3-Dibromo-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5030-61-5 | |
Record name | 2,3-Dibromo-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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